LSD (L-hemitartrate) (solution)

Description

Historical Context of Lysergic Acid Diethylamide Discovery and Early Scientific Inquiry

The journey of LSD from a newly synthesized chemical to a powerful tool in psychiatric research is a fascinating chapter in the history of pharmacology and neuroscience.

Initial Synthesis and Characterization (1938)

Lysergic acid diethylamide was first synthesized on November 16, 1938, by Swiss chemist Dr. Albert Hofmann at the Sandoz Laboratories in Basel, Switzerland. wikipedia.orgbritannica.com Hofmann was investigating derivatives of lysergic acid, a chemical nucleus derived from the ergot fungus (Claviceps purpurea), with the goal of creating a respiratory and circulatory stimulant (an analeptic). ebsco.commaps.org The 25th substance in this series of lysergic acid derivatives was abbreviated as LSD-25. ebsco.comsmithsonianmag.com

The initial characterization of the newly synthesized compound would have relied on the analytical techniques of the era. colostate.edu These methods likely included elemental analysis to determine the empirical formula, melting point determination, and classical chemical reactions to identify functional groups. onlineorganicchemistrytutor.comrroij.com The molecular formula of LSD is C₂₀H₂₅N₃O. wikipedia.org

Initial pharmacological testing on animals did not reveal any particularly interesting properties from a therapeutic standpoint, with the primary observation being that the animals became restless. maps.orgsmithsonianmag.com As a result, the compound was set aside.

Discovery of Pharmacological Properties and Initial Research Paradigms (1943-1960s)

The potent psychoactive effects of LSD were discovered by Hofmann on April 16, 1943, when he accidentally absorbed a small amount of the substance. ebsco.comsmithsonianmag.com This was followed by a self-administered experiment on April 19, 1943, which confirmed the compound's profound effects on consciousness. ebsco.com

This discovery opened the door to a new era of psychiatric research. In the late 1940s and 1950s, one of the dominant research paradigms was the use of LSD to induce a "model psychosis." Researchers believed that by studying the effects of LSD in healthy volunteers, they could gain insights into the neurobiology of schizophrenia and other psychotic disorders. wikipedia.org This was largely based on the observation that the subjective experiences reported by individuals under the influence of LSD bore some resemblance to the symptoms of psychosis. wikipedia.org

Another significant area of research that emerged was the use of LSD in psychotherapy. microdose.buzzpsychedelicsinrecovery.org Two main approaches developed:

Psycholytic therapy: This approach, primarily practiced in Europe, involved the administration of low to moderate doses of LSD over multiple sessions to facilitate psychotherapeutic exploration and break down psychological barriers.

Psychedelic therapy: More common in North America, this method involved the administration of a single, high dose of LSD with the aim of inducing a profound, transformative experience that could lead to lasting therapeutic benefits. bps.org.uk This approach was investigated for the treatment of various conditions, including alcoholism and anxiety associated with terminal illness. wikipedia.orgmicrodose.buzzpsychedelicsinrecovery.org

During this period, Sandoz Pharmaceuticals made LSD (under the trade name Delysid) available to researchers, which led to the publication of over 1,000 scientific papers between 1950 and 1965. bps.org.uk

Evolution of Research Questions and Methodological Approaches

The research questions and methodologies surrounding LSD evolved significantly from the 1940s to the 1960s. Early studies were often observational and descriptive, focusing on cataloging the subjective effects of the drug. wikipedia.org However, as research progressed, more structured and controlled methodologies were introduced.

Initially, research focused on questions such as: "Can LSD induce a state that mimics psychosis?" and "What are the phenomenological effects of this compound on perception and consciousness?" wikipedia.org Methodologies often involved case studies and small, uncontrolled experiments.

By the late 1950s and early 1960s, research questions became more targeted and therapeutic in nature. For example, studies began to ask: "Can LSD-assisted psychotherapy improve outcomes for patients with alcoholism?" and "Can LSD reduce anxiety in patients with a terminal illness?" microdose.buzzbps.org.uk This shift was accompanied by the introduction of more rigorous methodological approaches, including the use of control groups and more systematic data collection. bps.org.uk For instance, some studies on alcoholism compared the efficacy of LSD-assisted psychotherapy to conventional treatments. wikipedia.org However, it is important to note that many early studies lacked the rigorous double-blind, placebo-controlled designs that are the standard in clinical research today. bps.org.uk

Chemical Identity and Significance of the L-Hemitartrate Salt in Research Formulations

For scientific research, the precise chemical form of a compound is of utmost importance for ensuring the accuracy and reproducibility of experimental results.

Importance of Salt Form for Stability and Solubilization in Research Solutions

LSD is an unusually fragile molecule. wikipedia.org The freebase form of LSD is insoluble in water and susceptible to degradation, particularly when exposed to light and air. dtic.mil To address these issues, LSD is typically converted into a salt form for research purposes. The L-hemitartrate salt is commonly used because it is more stable and water-soluble than the freebase. dtic.milnih.gov The tartrate salt is more water-soluble than the acid maleate (B1232345) salt, another potential salt form. dtic.mil This enhanced stability and solubility are crucial for preparing accurate and stable solutions for administration in preclinical and clinical studies. caymanchem.com The L-hemitartrate salt is formed in a 2:1 ratio of LSD to tartaric acid. caymanchem.com

Below is a table summarizing the solubility of LSD and its tartrate salt:

| Compound | Water Solubility | Organic Solvent Solubility |

| LSD (freebase) | Insoluble | Very soluble |

| LSD Tartrate | Soluble | Soluble |

| Data sourced from a 1970 report on the chemistry of LSD. dtic.mil |

Standardized Analytical Reference Material Status

In forensic and research settings, it is critical to use well-characterized reference materials to ensure the identity and purity of the substances being studied. LSD (L-hemitartrate) solution is available as an analytical reference material from various chemical suppliers. bertin-bioreagent.comglpbio.comcaymanchem.com These reference materials are manufactured and tested to meet international standards, such as ISO/IEC 17025 and ISO 17034, which ensures their quality and reliability for analytical purposes. caymanchem.com

The availability of a standardized reference material is essential for:

Accurate quantification: Researchers can use the reference standard to accurately determine the concentration of LSD in their experimental solutions.

Method validation: Analytical methods, such as chromatography and mass spectrometry, can be validated using a certified reference material to ensure they are performing correctly. phoenix.gov

Inter-laboratory comparability: The use of a common reference standard allows for the comparison of results from different laboratories.

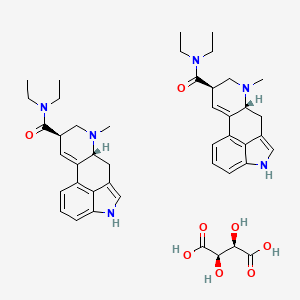

The table below provides the chemical identity of LSD L-hemitartrate.

| Property | Value |

| Formal Name | (8β)-9,10-didehydro-N,N-diethyl-6-methyl-ergoline-8-carboxamide, (2R,3R)-2,3-dihydroxybutanedioate (2:1) |

| CAS Number | 17676-08-3 |

| Molecular Formula | C₂₀H₂₅N₃O • ½C₄H₆O₆ |

| Formula Weight | 398.5 |

| Data sourced from Cayman Chemical. caymanchem.com |

Academic Interest in Psychedelic Research Experiences a Modern Renaissance

Once relegated to the fringes of scientific inquiry, research into the therapeutic potential of lysergic acid diethylamide (LSD) is undergoing a significant and structured revival. Following a decades-long hiatus prompted by widespread recreational use and subsequent regulatory restrictions in the mid-20th century, a new wave of rigorous, scientifically-driven investigation has emerged. nih.govnih.gov This resurgence is characterized by controlled clinical trials and advanced neuroimaging studies, aimed at elucidating the mechanisms of action and potential psychiatric applications of LSD. nih.govnih.gov

The renewed interest is not a nostalgic look at the past, but a forward-thinking scientific endeavor. nih.gov Initial research in the 1950s and 1960s showed promise for LSD in treating conditions like alcoholism and anxiety, but these early studies often lacked the rigorous design of modern clinical trials. nih.govnih.gov The contemporary revival, which began to gain momentum in the 1990s and has accelerated in the 21st century, is built on a foundation of improved research methodologies and a deeper understanding of neurobiology. nih.govunsw.edu.au

The New Wave of Clinical Investigation

Modern research is meticulously designed to meet contemporary standards for clinical trials. unsw.edu.au Investigators are now able to leverage advanced neuroimaging techniques to observe the effects of LSD on the brain in real-time, providing unprecedented insights into its neural mechanisms. nih.govsciencedaily.com These studies have revealed that LSD's effects are mediated by its interaction with the serotonin (B10506) 5-HT2A receptor. nih.gov

A key focus of the current research is to explore the therapeutic potential of LSD for a range of psychiatric conditions. medium.com Recent and ongoing clinical trials are investigating its efficacy in treating anxiety, depression, and substance use disorders. nih.govunsw.edu.au For instance, a recent meta-analysis of studies conducted between 1949 and 1973 found that a significant majority of patients showed clinical improvement in mood disorders following psychedelic treatment. nih.gov

Detailed Research Findings

The contemporary revival of LSD research has yielded a wealth of detailed findings, illuminating its effects on the human brain and its potential as a therapeutic agent.

Neurobiological Effects:

Modern neuroimaging studies have provided a window into the brain's activity under the influence of LSD. Functional magnetic resonance imaging (fMRI) studies have shown that LSD can decrease the integrity of functional brain networks while simultaneously increasing connectivity between networks that are normally distinct. nih.gov This is thought to underlie the altered states of consciousness reported by users.

Specifically, research has highlighted the following key findings:

Increased Brain Connectivity: LSD has been found to increase communication between different brain regions, particularly between the thalamus and various cortical areas. psypost.org The thalamus acts as a gatekeeper for sensory information, and LSD appears to disrupt this function, leading to an increased flow of information and altered perceptions. psypost.org

Visual Cortex Activity: Under the influence of LSD, many more brain areas than usual contribute to visual processing, even when the participant's eyes are closed. sciencedaily.com This is correlated with the experience of complex, dreamlike visual hallucinations. sciencedaily.com

Pain Perception: Recent studies suggest that LSD can modulate the brain's response to pain by reducing activity in regions typically associated with pain processing and enhancing connectivity in areas related to attention and decision-making. globalneurologyacademy.org

Neuroplasticity: Research indicates that LSD can promote neuroplasticity, the brain's ability to reorganize itself by forming new neural connections. It has been found to increase levels of brain-derived neurotrophic factor (BDNF), a key molecule involved in neural growth and regeneration. mdpi.com

Therapeutic Potential:

The renewed clinical interest in LSD has led to a number of studies exploring its therapeutic applications, with promising preliminary results.

Anxiety and Depression: In a study involving patients with anxiety associated with life-threatening diseases, two doses of LSD were found to reduce anxiety for up to two months. nih.gov More recently, a Phase 2b trial of MM-120 (lysergide d-tartrate) for generalized anxiety disorder (GAD) showed a 65% clinical response rate and a 48% remission rate, with effects sustained over 12 weeks. drugdiscoverytrends.com In January 2024, the FDA granted Breakthrough Therapy Designation to MM-120 for the treatment of GAD. drugdiscoverytrends.comwikipedia.org

Alcoholism: A meta-analysis of earlier studies from the 1950s and 1960s has provided support for the potential of LSD in the treatment of alcoholism. nih.gov

Mystical Experiences and Therapeutic Outcomes: Research with both LSD and psilocybin has shown that the induction of a "mystical experience" during the psychedelic session is often correlated with positive long-term therapeutic outcomes, including improvements in mood and a reduction in symptoms of anxiety and depression. nih.gov

The table below summarizes some of the key recent clinical trials and their findings:

| Compound | Condition | Phase | Key Findings | Source |

| MM-120 (lysergide d-tartrate) | Generalized Anxiety Disorder (GAD) | Phase 2b | 65% clinical response rate, 48% remission rate, sustained over 12 weeks. | drugdiscoverytrends.com |

| MB22001 (LSD-based drug) | Depression | Phase IIa | 65% reduction in depressive symptoms, sustained one month after treatment cessation. | clinicaltrialsarena.com |

| LSD | Anxiety with life-threatening disease | N/A | Reduced anxiety for 2 months after two doses. | nih.gov |

The Path Forward

The contemporary revival of academic interest in LSD is not without its challenges. Researchers must navigate a complex regulatory landscape and work to overcome the historical stigma associated with the compound. nih.gov However, the growing body of evidence from well-designed studies is paving the way for a new understanding of LSD and its potential place in medicine. unsw.edu.au Future research will likely focus on larger, more definitive clinical trials to confirm these promising initial findings and to further refine therapeutic protocols. medium.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C44H56N6O8 |

|---|---|

Molecular Weight |

796.9 g/mol |

IUPAC Name |

(6aR,9R)-N,N-diethyl-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2R,3R)-2,3-dihydroxybutanedioic acid |

InChI |

InChI=1S/2C20H25N3O.C4H6O6/c2*1-4-23(5-2)20(24)14-9-16-15-7-6-8-17-19(15)13(11-21-17)10-18(16)22(3)12-14;5-1(3(7)8)2(6)4(9)10/h2*6-9,11,14,18,21H,4-5,10,12H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t2*14-,18-;1-,2-/m111/s1 |

InChI Key |

YITZPETYTFTRML-GVOUCREYSA-N |

Isomeric SMILES |

CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)[C@H]1CN([C@@H]2CC3=CNC4=CC=CC(=C34)C2=C1)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O |

Canonical SMILES |

CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.CCN(CC)C(=O)C1CN(C2CC3=CNC4=CC=CC(=C34)C2=C1)C.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Chemical Synthesis and Derivatization for Research Applications

Precursor Chemistry and Synthetic Pathways for Research-Grade Lysergic Acid Diethylamide

The production of research-grade lysergic acid diethylamide involves two primary stages: the synthesis of lysergic acid and the subsequent formation and purification of the diethylamide.

Lysergic acid is a crucial precursor for the synthesis of more complex ergot alkaloids, including LSD. nih.gov There are two main approaches to obtaining lysergic acid: biotechnological methods and total chemical synthesis. nih.gov

Biotechnological Production: The biotechnological approach is based on a patent by Arthur Stoll from 1918, which involves the efficient separation and purification of ergotamine tartrate from fermented triticale. nih.gov Pure lysergic acid can then be obtained through the hydrolysis of the amide bond in ergotamine. nih.gov Ergot alkaloids, including lysergic acid, are naturally produced by the fungus Claviceps purpurea, which grows on grains. recovered.orgku.dk These alkaloids are indole (B1671886) compounds biosynthetically derived from L-tryptophan. ku.dkresearchgate.net

Total Chemical Synthesis: The first total synthesis of lysergic acid was achieved by Woodward's research group in 1956. nih.gov This multi-step process involved the construction of the tetracyclic ergoline (B1233604) ring system from simpler starting materials. nih.govyoutube.com Over the years, numerous other total synthesis strategies have been developed, with 22 different methods described in the scientific literature as of 2022. nih.gov

Another notable approach is Hendrickson's strategy, which offers a more convergent and efficient synthesis. nih.gov This method utilizes a coupling reaction between an indole halide and a pyridine derivative, followed by cyclization to form the D ring of the lysergic acid structure. nih.gov A more recent concise synthesis of (±)-lysergic acid was developed, relying on the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative, accomplished in six steps from commercially available starting materials. nsf.govchemrxiv.org

Table 1: Comparison of Selected Lysergic Acid Synthesis Strategies

| Strategy | Key Features | Reported Overall Yield |

|---|---|---|

| Woodward (1956) | First total synthesis, multi-step, started from a dihydroindole derivative. nih.gov | 0.8% nih.gov |

| Hendrickson | Convergent, simple, utilized Suzuki coupling. nih.gov | 10.6% (in eight steps) nih.gov |

| Baillarge Group | Utilized aryne cyclization. nih.gov | Not specified |

| Concise Synthesis (2023) | Six steps from commercial precursors, dearomative retrosynthetic analysis. nsf.govchemrxiv.org | Not specified |

The conversion of lysergic acid to lysergic acid diethylamide involves the formation of an amide bond with diethylamine. recovered.org This process requires the activation of the carboxylic acid group of lysergic acid to make it susceptible to nucleophilic attack by diethylamine. shaunlacob.com

Several methods have been employed for this activation, including:

Azide Method: The first synthesis by Stoll and Hofmann in 1943 involved converting lysergic acid to its hydrazide, then to the azide, which was subsequently reacted with diethylamine. shaunlacob.com

Mixed Anhydride Method: Formation of a mixed anhydride with trifluoroacetic acid, followed by reaction with diethylamine, has also been reported. shaunlacob.com

Carbonyldiimidazole Method: Activation of the carboxylic acid with carbonyldiimidazole, followed by the addition of diethylamine. shaunlacob.com

Following the reaction with diethylamine, the resulting crude product contains a mixture of d-lysergic acid diethylamide and its inactive stereoisomer, isolysergic acid diethylamide (iso-LSD). shaunlacob.comnih.gov Therefore, purification is a critical step to isolate the psychoactive d-LSD isomer. recovered.org Common purification techniques include:

Chromatography: Column chromatography is used to separate LSD from iso-LSD and other impurities. recovered.orgshaunlacob.com

Recrystallization: This technique is used to obtain a highly pure crystalline product. recovered.org

For research applications, the purity and chemical structure of the final product are confirmed using analytical techniques such as high-performance liquid chromatography (HPLC) or nuclear magnetic resonance (NMR) spectroscopy. recovered.org

Synthesis of L-Hemitartrate Salt: Methodologies and Characterization for Research Purity

For research and practical applications, LSD is often prepared as a salt to improve its stability and solubility in water. recovered.orgnih.gov The most common salt form is the tartrate salt. recovered.orgshaunlacob.com The L-hemitartrate salt is formed by reacting the LSD freebase with L-tartaric acid. caymanchem.com

The synthesis of the L-hemitartrate salt involves dissolving the purified LSD freebase in a suitable solvent and adding a solution of L-tartaric acid. The resulting salt then precipitates out of the solution and can be collected and dried. The formation of the tartrate salt is a key step in the final purification process, yielding a stable, crystalline solid. recovered.orgshaunlacob.com

Characterization of the L-hemitartrate salt for research purity involves a battery of analytical techniques to confirm its identity, purity, and stereochemistry. These methods include:

Melting Point Determination: A sharp melting point is indicative of a pure compound.

Spectroscopic Analysis: Techniques like Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS) are used to confirm the chemical structure of the compound. mdma.ch

Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is employed to determine the purity of the sample and to quantify any potential impurities. recovered.org

Table 2: Analytical Characterization Techniques for LSD L-Hemitartrate

| Technique | Purpose |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Assesses purity and quantifies impurities. recovered.org |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the chemical structure and stereochemistry. recovered.org |

| Mass Spectrometry (MS) | Determines the molecular weight and fragmentation pattern. mdma.ch |

| Infrared (IR) Spectroscopy | Identifies functional groups present in the molecule. mdma.ch |

Radiosynthesis and Isotopic Labeling for Pharmacological Investigations

To study the distribution, metabolism, and receptor binding of LSD in the body, researchers often use radiolabeled versions of the molecule. This involves incorporating a radioactive isotope, such as tritium (³H) or carbon-14 (¹⁴C), into the chemical structure of LSD.

One common method for radiosynthesis is to introduce the radioactive label during the synthetic process. For example, [³H]lysergic acid diethylamide has been used in autoradiographic studies to visualize its localization in the brain. dntb.gov.ua These studies have shown that intravenously administered [³H]LSD accumulates in various brain regions, including the cortex, caudate nucleus, and hippocampus. dntb.gov.ua

Radiolabeled LSD is also crucial for in vitro receptor binding assays. These assays help to determine the affinity of LSD and its derivatives for different neurotransmitter receptors, providing insights into their mechanism of action. Radioimmunoassays have also been developed using antibodies raised against an LSD conjugate, allowing for the detection of very small amounts of the substance. nih.gov

Derivatization Strategies for Structure-Activity Relationship (SAR) Studies in Research

Structure-activity relationship (SAR) studies are essential for understanding how the chemical structure of a molecule relates to its biological activity. nih.gov In the context of LSD, researchers synthesize various derivatives by modifying different parts of the molecule to investigate which structural features are critical for its interaction with serotonin (B10506) receptors, particularly the 5-HT₂A receptor. nih.govresearchgate.net

Key areas of the LSD molecule that have been targeted for derivatization include:

The Diethylamide Group: Modifications to the N,N-diethylamide moiety generally lead to a significant decrease in potency and activity. researchgate.net

The N(6)-Position: Alkylation at the N(6)-position of the ergoline ring has been explored. N(6)-alkyl-nor-LSD derivatives with ethyl, allyl, and propyl groups were found to be as potent or even more potent than LSD. nih.gov However, longer alkyl chains, such as n-butyl, resulted in a significant reduction in activity. nih.gov

The Aromatic Ring: Substitution on the aromatic ring of the indole nucleus has also been investigated to understand its influence on receptor binding and functional activity. nih.gov

Analytical Methodologies for Characterization and Quantification in Research Solutions

Spectroscopic Techniques for Structural Elucidation of Lysergic Acid Diethylamide L-Hemitartrate

Spectroscopic methods are indispensable for confirming the molecular structure of LSD L-hemitartrate and identifying any potential impurities. These techniques rely on the interaction of electromagnetic radiation with the molecule to generate a unique spectral fingerprint.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of lysergic acid diethylamide L-hemitartrate. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. Both ¹H and ¹³C NMR are utilized to characterize the ergoline (B1233604) skeleton and the diethylamide moiety. researchgate.netresearchgate.net

In the ¹H NMR spectrum of LSD, specific resonances can be assigned to the various protons within the molecule. For instance, the C-9 proton of LSD and its epimer, iso-LSD, appear as distinct singlets, allowing for their differentiation and quantification. nih.govresearchgate.net Studies have utilized ¹H NMR to monitor the epimerization of LSD to iso-LSD in solution under different temperature and pH conditions. nih.govresearchgate.net The presence of rotamers, or conformational isomers, arising from restricted rotation around the amide bond, can also be observed in the NMR spectra of LSD and its analogs, providing further structural insights. nih.gov

Key ¹H NMR Chemical Shifts for LSD and iso-LSD:

| Proton | LSD Chemical Shift (ppm) | iso-LSD Chemical Shift (ppm) |

| C-9 | 6.35 | 6.27 |

This table presents the distinct chemical shifts for the C-9 proton of LSD and its isomer, iso-LSD, as determined by ¹H NMR spectroscopy. nih.govresearchgate.net

Detailed analysis of ¹³C NMR spectra further corroborates the structural assignment, with theoretical calculations showing a high correlation with experimental data. researchgate.netmdpi.com The combination of ¹H and ¹³C NMR provides a comprehensive and definitive identification of lysergic acid diethylamide L-hemitartrate in research settings. researchgate.net

Mass spectrometry (MS) is a highly sensitive technique used for determining the molecular weight and elemental composition of a compound, as well as for identifying and quantifying impurities. In the analysis of lysergic acid diethylamide L-hemitartrate, various MS methods are employed, often coupled with a chromatographic separation technique like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Electron ionization (EI) mass spectrometry of LSD produces a characteristic fragmentation pattern. nih.gov Common fragment ions are observed at m/z values of 323 (molecular ion), 221, 207, and 181. researchgate.netmdpi.com These fragments are indicative of the ergoline ring system and are crucial for the initial identification of the compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of the parent molecule and its fragments, further confirming its identity.

When coupled with liquid chromatography (LC-MS/MS), the technique offers enhanced specificity and sensitivity for the analysis of LSD in complex matrices. mdpi.comnih.govresearchgate.net This is particularly useful for purity assessment, where it can detect and identify even trace amounts of related impurities or degradation products. researchgate.netuni-freiburg.de The development of tandem mass spectrometry (MS/MS) methods allows for the selective monitoring of specific precursor-to-product ion transitions, increasing the confidence in the identification and quantification of LSD and its analogs. ljmu.ac.uk

Characteristic Mass Fragments of LSD in EI-MS:

| m/z | Description |

| 323 | Molecular Ion (M+) |

| 221 | Fragment |

| 207 | Fragment |

| 181 | Fragment |

This table displays the key mass-to-charge ratios (m/z) of fragments observed in the Electron Ionization Mass Spectrum of LSD, which are used for its identification. researchgate.netmdpi.com

Ultraviolet-Visible (UV-Vis) spectroscopy is a straightforward and widely used technique for the quantification of lysergic acid diethylamide in solution. The method is based on the principle that molecules with chromophores, in this case, the indole (B1671886) moiety of the ergoline ring, absorb light at specific wavelengths in the UV-Vis spectrum.

The UV-Vis spectrum of LSD in a methanol (B129727):water solution typically exhibits two main absorption maxima. mdpi.comoatext.com One major peak is observed around 310-315 nm, which is commonly used for quantification purposes. mdpi.comoatext.com A second absorption peak is present at a shorter wavelength, around 222 nm. mdpi.comnih.gov The absorbance at the chosen wavelength is directly proportional to the concentration of LSD in the solution, following the Beer-Lambert law. This relationship allows for the creation of a calibration curve using standard solutions of known concentrations, which can then be used to determine the concentration of an unknown sample. oatext.com UV-Vis detectors are often coupled with HPLC systems (HPLC-UV) for simultaneous separation and quantification. oatext.comresearchgate.net

Infrared (IR) spectroscopy provides valuable information about the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending, an IR spectrum is generated that is unique to the compound.

The IR spectrum of lysergic acid diethylamide tartrate shows characteristic absorption bands that confirm its structure. For instance, the C=O stretching vibrations of the amide and the tartrate salt are observed in the region of 1690-1720 cm⁻¹. mdpi.com Theoretical calculations have been used to predict and assign the vibrational frequencies, showing good agreement with experimental data. researchgate.netmdpi.com While IR spectroscopy is useful for confirming the presence of key functional groups and for distinguishing between different salt forms, it is often used in conjunction with more definitive techniques like NMR and MS for complete structural elucidation. researchgate.net

Chromatographic Separation Techniques for Purity Assessment and Quantification in Solution

Chromatographic methods are essential for separating lysergic acid diethylamide L-hemitartrate from impurities and for its accurate quantification in solution. These techniques separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) is the most widely used chromatographic technique for the analysis of lysergic acid diethylamide solutions. scielo.br It offers high resolution, sensitivity, and reproducibility for both purity assessment and quantification. oatext.comresearchgate.net

In a typical reversed-phase HPLC (RP-HPLC) method, a nonpolar stationary phase (e.g., C18 or C8) is used with a polar mobile phase, often a mixture of an aqueous buffer and an organic solvent like methanol or acetonitrile. oatext.comscielo.br The separation is based on the differential partitioning of the analytes between the two phases. LSD, being a moderately polar compound, is well-retained and separated under these conditions.

HPLC systems are commonly equipped with a Diode Array Detector (DAD) or a UV-Vis detector for quantification, monitoring the absorbance at a specific wavelength, typically around 310 nm. oatext.com The use of a DAD allows for the acquisition of the full UV-Vis spectrum of the eluting peaks, providing qualitative information and confirming the identity of the analyte. oatext.com For higher sensitivity and specificity, HPLC can be coupled with a mass spectrometer (LC-MS), which is considered the gold standard for the determination of LSD in various samples. mdpi.com

Validation of HPLC methods is crucial and typically involves assessing parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). scielo.br Studies have reported linear ranges suitable for the analysis of typical research solutions, with low LOD and LOQ values ensuring the detection and quantification of even small amounts of the compound. researchgate.netscielo.br

Gas Chromatography (GC) Considerations for Research Samples

Gas Chromatography (GC), particularly when coupled with mass spectrometry (GC-MS), is a powerful technique for the analysis of volatile and thermally stable compounds. However, the analysis of lysergic acid diethylamide (LSD) in research solutions using GC presents significant challenges. LSD is a relatively non-volatile compound that is prone to thermal degradation at the high temperatures required for GC analysis. oup.comresearchgate.net It is also susceptible to irreversible adsorption onto the surfaces of the GC system, such as the injector liner and the column itself. oup.com

To overcome these issues, chemical derivatization is a common and often necessary step prior to GC analysis. oup.comjfda-online.com Derivatization converts the polar functional groups of the LSD molecule into less polar, more volatile, and more thermally stable derivatives. jfda-online.com This process improves chromatographic peak shape, reduces tailing, and enhances sensitivity. researchgate.net The most common derivatization technique for LSD is silylation, which involves replacing the active hydrogen on the indole nitrogen with a trimethylsilyl (B98337) (TMS) group. ljmu.ac.uksigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)acetamide (BSTFA) are frequently used for this purpose. ljmu.ac.uk The derivatization reaction conditions, including temperature and time, must be carefully optimized to ensure the reaction proceeds to completion. sigmaaldrich.com For instance, studies have shown that derivatization of LSD with silylating agents may require temperatures around 75-90°C for 30 minutes or more to achieve a high percentage of completion. ljmu.ac.uksigmaaldrich.com

Even with derivatization, careful optimization of GC parameters is crucial. This includes the use of on-column injection techniques to minimize thermal stress on the analyte and pre-conditioning the column to reduce active sites that can cause adsorption. oup.comnih.gov Despite these measures, some studies opt for underivatized analysis, which requires highly inert systems and specific injection techniques to be successful. nih.gov

Table 1: Example of GC-MS Parameters for LSD Analysis

| Parameter | Condition | Source |

|---|---|---|

| Analysis Type | TMS-Derivatized | ljmu.ac.uk |

| Injection | Split (1:25) | nih.gov |

| Injector Temperature | 280°C | nih.gov |

| Column | Capillary column (e.g., HP-5MS or similar) | nih.gov |

| Oven Program | Temperature ramp optimized to separate isomers and degradation products. Example: Initial temp held, then ramped at 5-10°C/min. | nih.gov |

| Carrier Gas | Helium | nih.gov |

| Detector | Mass Spectrometer (MS) | ljmu.ac.uknih.gov |

| Ionization Mode | Electron Ionization (EI) | ljmu.ac.ukresearchgate.net |

| Derivatizing Agent | BSTFA with TMCS | ljmu.ac.uk |

| Derivatization Conditions | 90°C for 30 min | ljmu.ac.uk |

Advanced Analytical Techniques for Trace Analysis in Research Matrices

Due to the inherent difficulties with GC-based methods and the typically low concentrations of LSD in research samples, more advanced and sensitive analytical techniques are often preferred. oup.comnumberanalytics.com Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of LSD and its related compounds in complex matrices. oup.comoup.comnmslabs.com

LC-MS/MS offers several advantages over GC-MS for LSD analysis. It avoids the need for high temperatures, thus preventing the thermal degradation of the analyte. oup.com This allows for the direct analysis of the underivatized compound, simplifying sample preparation. oup.com The high selectivity of tandem mass spectrometry, which utilizes multiple reaction monitoring (MRM), significantly reduces matrix interference and background noise, leading to enhanced signal-to-noise ratios and extremely low limits of detection (LOD). oup.comnumberanalytics.com

High-Resolution Mass Spectrometry (HRMS) is another powerful tool for LSD analysis. numberanalytics.com HRMS provides highly accurate mass measurements, which improves the confidence in compound identification and can help differentiate between LSD and other substances with similar nominal masses, minimizing the risk of false positives. numberanalytics.com Techniques like LC-IM-MS (Liquid Chromatography-Ion Mobility Spectrometry-Mass Spectrometry) provide an additional dimension of separation based on the ion's size and shape, which is useful for characterizing degradation products and isomers. nih.gov These advanced methods are crucial for trace analysis, where analyte concentrations can be in the picogram per milliliter (pg/mL) range. oup.comnumberanalytics.com

Table 2: Advanced Analytical Techniques and Reported Performance for LSD Quantification

| Technique | Matrix | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Source |

|---|---|---|---|---|

| GC-MS/MS | Urine | 20 pg/mL | 80 pg/mL | nih.gov |

| UPLC-MS/MS | Blood | 5 pg/mL | 10 pg/mL | oup.com |

| UPLC-MS/MS | Urine | 10 pg/mL | 25 pg/mL | oup.com |

| LC-MS/MS | Serum | 5 pg/mL | 15 pg/mL | sigmaaldrich.com |

| HPLC-UV | Blotter Paper Extract | 0.01 µg/mL | 0.05 µg/mL | scielo.br |

| Adsorptive Stripping Voltammetry | Buffer | 1.4 ng/L (1.4 pg/mL) | 4.3 ng/L (4.3 pg/mL) | researchgate.net |

Challenges in Analytical Characterization and Quantification of Lysergic Acid Diethylamide L-Hemitartrate Solutions

The accurate characterization and quantification of LSD L-hemitartrate in solution are complicated by several factors related to the molecule's inherent instability. oup.comscribd.com LSD is notoriously sensitive to light, heat, and certain chemical conditions, which can lead to significant degradation and the formation of various byproducts if not handled and stored properly. nih.govscribd.comnih.gov

A primary challenge is the isomerization of LSD into inactive diastereomers, most notably iso-LSD. oup.com This epimerization can occur when LSD is exposed to basic aqueous solutions or elevated temperatures, complicating quantification as chromatographic separation of these isomers is required but can be difficult to achieve. oup.comscribd.com

Photodegradation is another major concern. nih.gov Exposure to light, particularly UV light, can rapidly degrade LSD in solution, leading to the formation of photoisomers and photooxidative byproducts. nih.govnih.gov This necessitates that all research solutions be handled in light-protected conditions, and storage containers should be amber glass or another non-transparent material. scribd.com

The stability of LSD is also pH-dependent. While more stable under mildly acidic or neutral conditions, it degrades in alkaline solutions. scribd.com Furthermore, the presence of trace metal ions in a solution can catalyze the decomposition of the LSD molecule. scribd.com The addition of a chelating agent like EDTA can help mitigate this catalytic process. scribd.com The inherent instability means that even under ideal storage conditions (refrigerated or frozen, protected from light), the long-term stability of LSD in solution must be regularly verified to ensure the accuracy of analytical results. scribd.comcaymanchem.com Finally, the presence of structurally similar analogs on the illicit market can pose a significant challenge for selective identification, requiring highly specific and validated analytical methods to differentiate them from LSD. nih.gov

Pharmacological Mechanisms of Action at the Molecular and Cellular Levels Pre Clinical Focus

Receptor Binding Profiles and Affinity Determinations for Serotonin (B10506) Receptors

LSD exhibits a broad receptor binding profile, with high affinity for various serotonin (5-hydroxytryptamine, 5-HT) receptor subtypes. This promiscuous binding is a key feature of its pharmacology. nih.gov It binds potently to human 5-HT1A, 5-HT2A, and 5-HT2C receptors. nih.gov The interaction with these receptors is considered central to its wide-ranging physiological and psychological effects.

The primary target for LSD's psychedelic effects is widely considered to be the serotonin 5-HT2A receptor. frontiersin.orgnih.govwikipedia.org LSD acts as a partial agonist at this receptor. nih.gov The activation of 5-HT2A receptors is necessary to produce the characteristic hallucinogenic and behavioral responses observed in both humans and animal models. nih.gov Pre-treatment with a 5-HT2A receptor antagonist, such as ketanserin, can block the subjective psychedelic effects of LSD in humans. frontiersin.orgnih.gov

Activation of the 5-HT2A receptor, a G protein-coupled receptor (GPCR), initiates a cascade of intracellular signaling events. wikipedia.org This receptor is primarily coupled to the Gq/G11 signaling pathway. wikipedia.org Upon agonist binding, the receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). researchgate.netresearchgate.netnih.gov IP3 mobilizes intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of downstream cellular responses. researchgate.netnih.gov

Dopaminergic and Adrenergic Receptor Interactions in Research Models (e.g., D1, D2, TAAR1)

LSD's pharmacology extends beyond the serotonin system to include interactions with dopaminergic and adrenergic receptors. It displays moderate to high affinity for dopamine (B1211576) D1, D2, D3, and D4 receptors. nih.gov Specifically, it binds to human dopamine D2 receptors and, to a lesser extent, D1 and D3 receptors. nih.gov The interaction with D2 receptors has been implicated in the later phase of LSD's acute behavioral effects in animal models. jneurosci.org

In vitro studies have confirmed LSD's affinity for the recombinant human D1 and D2 receptors. jneurosci.orgscilit.com Recent cryo-electron microscopy studies have provided insights into the binding mode of LSD at the dopamine D1 receptor, revealing a distinct orientation of the ergoline (B1233604) moiety. nih.gov

Furthermore, research has indicated a potential interaction between LSD and the trace amine-associated receptor 1 (TAAR1). jneurosci.org However, studies have shown that LSD activates rat and mouse TAAR1 but not human TAAR1. nih.gov TAAR1 is known to form heterodimers with and modulate the function of the dopamine D2 receptor, suggesting a potential indirect influence on dopaminergic signaling in certain species. nih.gov LSD also binds to α1 and α2 adrenergic receptors. nih.gov

G Protein-Coupled Receptor (GPCR) Signaling and Biased Agonism Research

LSD's interaction with GPCRs is not a simple on-off switch. The concept of "biased agonism" or "functional selectivity" is crucial for understanding its complex signaling profile. nih.gov A biased agonist can preferentially activate one signaling pathway (e.g., G protein-dependent) over another (e.g., β-arrestin-dependent) at the same receptor. nih.govnih.gov This differential signaling can lead to distinct physiological outcomes.

As a primary mechanism, LSD's agonism at the 5-HT2A receptor activates the Gαq protein subunit. wikipedia.orgresearchgate.net This activation initiates the canonical Gq signaling cascade, leading to the stimulation of phospholipase C (PLC). researchgate.netnih.gov PLC then cleaves PIP2 to produce the second messengers inositol triphosphate (IP3) and diacylglycerol (DAG). researchgate.netnih.govmdpi.com This pathway is fundamental to the excitatory effects of 5-HT2A receptor activation. wikipedia.org Studies suggest that the psychedelic effects of 5-HT2A agonists are linked to the efficacy of Gq activation. nih.govresearchgate.net

In addition to G protein coupling, agonist-bound GPCRs can recruit β-arrestin proteins. researchgate.net This recruitment can lead to receptor desensitization and internalization, as well as initiate G protein-independent signaling pathways. researchgate.netjneurosci.org LSD has been shown to be a β-arrestin-biased agonist at the 5-HT2A receptor in some studies. frontiersin.org The diethylamide group of LSD appears to be critical for its ability to recruit β-arrestin. youtube.com Research using β-arrestin knockout mice suggests that β-arrestin 2 is required for some of the behavioral effects of LSD, including the head-twitch response, a preclinical proxy for hallucinogenic potential. researchgate.netnih.gov

Functional Selectivity and Ligand Bias at 5-HT2A Receptors

The interaction of Lysergic acid diethylamide (LSD) with the serotonin 2A receptor (5-HT2A) is a cornerstone of its pharmacological profile. The 5-HT2A receptor, a G protein-coupled receptor (GPCR), is the primary target for classic psychedelic drugs. wikipedia.org Upon activation, it initiates multiple intracellular signaling cascades. wikipedia.org While it is widely accepted that agonism at the 5-HT2A receptor is necessary for the effects of psychedelic compounds, the nuances of this interaction reveal a complex mechanism known as functional selectivity or ligand bias. nih.govfrontiersin.org This phenomenon describes the ability of different ligands, such as LSD, to stabilize distinct receptor conformations, leading to the preferential activation of specific downstream signaling pathways. frontiersin.org

The 5-HT2A receptor canonically couples to the Gq/11 signaling pathway, which activates phospholipase C (PLC), leading to the production of inositol triphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov However, research has shown that the 5-HT2A receptor can also engage other signaling partners, including Gαi/o and Gα12/13 proteins, as well as β-arrestin pathways. frontiersin.orgresearchgate.net LSD, for instance, has been shown to be a β-arrestin biased agonist at the 5-HT2A receptor in some in vitro and in vivo models. frontiersin.org This is in contrast to other 5-HT2A agonists which may show a preference for Gq-mediated signaling. nih.gov

The concept of functional selectivity is critical in understanding why some 5-HT2A receptor agonists, like LSD, are hallucinogenic, while others, such as lisuride (B125695) and ergotamine, are not. nih.gov Studies suggest that the hallucinogenic properties of these compounds are linked to the specific signaling cascades they initiate. nih.gov For example, some research indicates that hallucinogenic 5-HT2A agonists preferentially activate the phospholipase A2 (PLA2)-arachidonic acid (AA) pathway over the PLC-IP pathway. nih.gov Furthermore, some studies propose that the psychedelic effects of 5-HT2A activation are dependent on the Gq protein pathway. researchgate.net

Recent research has also explored the possibility of developing biased agonists that selectively activate pathways associated with therapeutic effects while avoiding those linked to hallucinogenic experiences. drugtargetreview.com For example, some novel compounds have been designed to activate the 5-HT2A receptor's antidepressant and anxiolytic pathways without triggering the hallucinatory pathway. drugtargetreview.com The discovery of a β-arrestin-biased 5-HT2A receptor partial agonist, IHCH-7086, which exhibits antidepressant-like effects in preclinical models without inducing hallucinogenic responses, highlights the potential of targeting functional selectivity for therapeutic drug development. acs.org

Table 1: Functional Selectivity of LSD at 5-HT2A Receptors

| Signaling Pathway | Role in LSD's Effects | Key Findings |

|---|---|---|

| Gq/11-PLC | Canonical signaling pathway of 5-HT2A receptors, leading to IP3 and DAG production. wikipedia.orgnih.gov | Activated by both hallucinogenic and non-hallucinogenic 5-HT2A agonists. nih.gov |

| β-arrestin | A key pathway demonstrating ligand bias. | LSD has been identified as a β-arrestin biased agonist in some studies. frontiersin.org |

| PLA2-AA | An alternative signaling pathway. | Some hallucinogenic agonists, including LSD, may preferentially activate this pathway. nih.gov |

| Gi/o proteins | Involved in hallucinogen-specific responses. | Hallucinogen-dependent responses have been shown to involve pertussis toxin (PTX)-sensitive Gi/o proteins. nih.gov |

Neurotransmitter Release and Reuptake Modulation in In Vitro Systems

LSD's influence extends to the modulation of various neurotransmitter systems, primarily through its interaction with presynaptic receptors. Research indicates that a significant large-scale effect of LSD on the brain is an increase in glutamate (B1630785) transmission, particularly in the frontal cortex. youtube.com This is consistent with findings that 5-HT2A receptor stimulation by LSD can lead to an increase in glutamate release in the apical dendritic region of layer V pyramidal cells in the prefrontal cortex. nih.gov

In addition to its effects on glutamate, LSD also interacts with other neurotransmitter systems, including dopamine and norepinephrine. youtube.com However, the precise mechanisms and the extent of its influence on the release and reuptake of these neurotransmitters are less clearly understood. One study noted that LSD significantly reduced the excretion of dopamine in urine, while the excretion of norepinephrine, serotonin, and their metabolites was not affected. nih.gov

Proteomic analysis of human cerebral organoids exposed to LSD revealed changes that suggest an enhancement of synaptic vesicle fusion proteins and a reduction in components of clathrin-mediated endocytosis. nih.gov This points towards a potential increase in neurotransmitter release, though further investigation is needed to fully understand the implications for neurotransmitter reuptake. nih.gov

Enzyme Interactions and Metabolic Stability in Research Systems (e.g., CYP450 in liver)

The metabolism of LSD is a critical factor in its pharmacokinetics and is primarily carried out by the cytochrome P450 (CYP) enzyme system in the liver. nih.gov In vitro studies using human liver microsomes (HLMs) have been instrumental in identifying the specific CYP isoforms involved in this process. nih.govresearchgate.net

LSD is metabolized into several metabolites, with the main ones being 6-nor-lysergic acid diethylamide (nor-LSD) and 2-oxo-3-hydroxy-LSD (O-H-LSD). nih.govsci-hub.se Research has shown that multiple CYP enzymes contribute to the formation of these metabolites. Specifically, CYP2D6, CYP2E1, and CYP3A4 have been identified as significant contributors to the formation of nor-LSD. nih.govresearchgate.net The formation of O-H-LSD involves CYP1A2, CYP2C9, CYP2E1, and CYP3A4. nih.govresearchgate.net

The metabolic stability of a compound, or its susceptibility to metabolism, can be assessed in vitro using systems like liver microsomes. evotec.comyoutube.com Studies with HLMs have shown that LSD is metabolized, although the rate can vary. One study reported that less than 1% of LSD was metabolized over a 4-hour incubation period in HLMs. nih.govsci-hub.se Another study observed that LSD levels decreased significantly over time during incubation with HLMs. nih.gov The concentration of the test compound can influence the observed stability in microsomal preparations. nih.gov

The involvement of multiple CYP enzymes in LSD metabolism suggests that genetic polymorphisms in these enzymes or the co-administration of drugs that inhibit or induce these enzymes could potentially alter the pharmacokinetics and pharmacodynamics of LSD. nih.govsci-hub.semdpi.comcriver.com For instance, enzyme induction with rifampicin (B610482) has been shown to significantly increase the formation of both nor-LSD and O-H-LSD in vitro. researchgate.net

Table 3: Cytochrome P450 Isoforms Involved in LSD Metabolism

| Metabolite | Involved CYP450 Isoforms |

|---|---|

| nor-LSD | CYP2D6, CYP2E1, CYP3A4 nih.govresearchgate.net |

| O-H-LSD | CYP1A2, CYP2C9, CYP2E1, CYP3A4 nih.govresearchgate.net |

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| 2-oxo-3-hydroxy-LSD |

| 6-nor-lysergic acid diethylamide |

| Ergotamine |

| IHCH-7086 |

| Lisuride |

| Lysergic acid diethylamide |

| Nor-LSD |

| O-H-LSD |

| Rapamycin |

| Rifampicin |

Pre Clinical Research Models and Methodologies

In Vitro Cellular Models for Receptor Pharmacology and Signaling Studies

In vitro models are fundamental for dissecting the molecular interactions of LSD with its primary targets, most notably the serotonin (B10506) receptors. These cellular systems allow for detailed investigations into receptor binding, functional activity, and downstream signaling pathways in a controlled environment.

The study of LSD's interaction with specific receptors is often conducted using engineered cell lines that express the receptor of interest. Human Embryonic Kidney (HEK) 293 cells are a common choice for these studies due to their robust growth and amenability to genetic manipulation. researchgate.netfrontiersin.org These cells can be transiently or stably transfected to express specific human, rat, or mouse serotonin receptor subtypes, such as the 5-HT2A, 5-HT2B, and 5-HT1A receptors. researchgate.netnih.govnih.gov

Competitive binding assays are a primary method to determine the affinity of LSD for these receptors. nih.gov In these assays, radiolabeled ligands, such as [3H]LSD, are used to quantify the binding of the unlabeled compound to the receptor. researchgate.net The displacement of the radioligand by increasing concentrations of LSD allows for the calculation of its binding affinity (Ki). researchgate.net Functional assays, such as calcium mobilization assays, are then used to assess the efficacy of LSD at these receptors, determining whether it acts as an agonist, antagonist, or partial agonist. nih.govnih.gov For example, studies have shown that while LSD is an agonist at 5-HT2 subtypes, some of its derivatives may act as antagonists in calcium mobilization assays. nih.gov

Table 1: Cell Lines and Assays in LSD Research

| Cell Line | Receptor(s) Studied | Assay Type | Key Findings |

|---|---|---|---|

| HEK 293 | Human, rat, and mouse 5-HT6 receptors | Competition Binding Assay | Characterized the binding profile of LSD at 5-HT6 receptors. researchgate.net |

| HEK293T | 5-HT2AR | Fluorescence-based biosensor (psychLight) | Demonstrated that hallucinogenic compounds, including LSD, activate the psychLight biosensor. nih.gov |

| Flp-In 293 T-Rex | Human 5-HT2BR and 5-HT2AR | Functional Assays (β-arrestin2 recruitment, Gq-mediated calcium flux) | Revealed differences in the functional properties of LSD analogues based on their diethylamide conformation. nih.gov |

| HEK293 | Dopamine (B1211576) D3 receptors | Fluorescence-based ligand binding assays | Development of HTS-compatible assays for studying ligand binding to GPCRs. frontiersin.org |

Electrophysiological techniques, such as whole-cell patch-clamp recordings, are employed to measure changes in the electrical properties of single neurons in response to LSD application. nih.gov This method allows researchers to study how LSD modulates ion channel activity and neuronal excitability. nih.gov

Calcium imaging is another powerful technique used in conjunction with electrophysiology. nih.goven-journal.org By loading cells with calcium-sensitive fluorescent dyes, researchers can visualize changes in intracellular calcium concentrations, which are often indicative of neuronal activity and signaling pathway activation. nih.govnih.gov Simultaneous electrophysiological recording and calcium imaging can provide a comprehensive understanding of how LSD-induced receptor activation translates into cellular responses. nih.goven-journal.org These techniques have been instrumental in demonstrating that LSD's effects are mediated by its partial agonism at 5-HT2A receptors, leading to altered neuronal firing and network activity. youtube.com

In Vivo Animal Models for Pharmacological and Behavioral Research

Animal models, particularly rodents, are crucial for understanding the systemic effects of LSD on the brain and behavior. nih.govacs.org These models allow for the investigation of complex processes that cannot be replicated in vitro, such as neurotransmitter system interactions and behavioral responses.

The head-twitch response (HTR) in mice and rats is a widely used behavioral proxy for the hallucinogenic effects of serotonergic drugs like LSD. wikipedia.orgnih.gov This rapid, side-to-side head movement is reliably induced by 5-HT2A receptor agonists, and its frequency correlates with the hallucinogenic potency of these compounds in humans. wikipedia.orgnih.govresearchgate.net The HTR assay is a valuable tool for screening new compounds for psychedelic-like activity and for investigating the role of the 5-HT2A receptor in mediating these effects. nih.govwikipedia.org Studies have shown that the HTR induced by LSD can be blocked by 5-HT2A antagonists. unc.edu

Beyond the HTR, rodent models are used to study LSD's impact on various neurotransmitter systems. For instance, research has shown that LSD can modulate glutamatergic neurotransmission in the prefrontal cortex, which is thought to contribute to its psychoactive effects. nih.gov Animal studies have also demonstrated that repeated administration of low doses of LSD can enhance social behavior in mice, an effect mediated by the potentiation of 5-HT2A and AMPA receptor neurotransmission. nih.gov

Table 2: Rodent Models in LSD Research

| Animal Model | Behavioral/Physiological Measure | Key Findings |

|---|---|---|

| Mice (C57BL/6J) | Head-Twitch Response (HTR) | HTR is a reliable behavioral marker for 5-HT2A receptor activation by hallucinogens. nih.govnih.gov The potency of LSD derivatives in inducing HTR correlates with their conversion to LSD in vivo. nih.gov |

| Rats | Drug Discrimination | The discriminative stimulus effects of LSD are mediated by 5-HT2A receptor activation in the anterior cingulate cortex. nih.gov |

| Mice (WT, βArr1-KO, βArr2-KO) | Motor activities, HTR, prepulse inhibition (PPI) | LSD's psychedelic-like actions appear to require β-arrestin 2. unc.edu |

| Male Mice | Social Behavior | Repeated low doses of LSD enhance social behavior through potentiation of 5-HT2A and AMPA neurotransmission in the mPFC. nih.gov |

Advanced imaging techniques provide a non-invasive window into the living brain, allowing researchers to observe the effects of LSD in real-time. Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) can be used to visualize the distribution and binding of radiolabeled LSD or its analogs in the brain, confirming target engagement at specific receptors like the 5-HT2A receptor. mdpi.comnih.govsdu.dk

Functional Magnetic Resonance Imaging (fMRI) measures changes in blood flow, providing an indirect measure of neural activity. mdpi.comportlandpress.com In animal models, fMRI can reveal how LSD alters brain connectivity and activity in specific neural circuits. mdpi.comportlandpress.com In vivo electrophysiology, which involves implanting microelectrodes into the brains of animals, allows for the direct recording of neuronal firing in response to LSD administration. nih.gov This technique has been used to show that LSD can decrease the firing rate of serotonin neurons in the raphe nuclei. nih.gov Combining these imaging and electrophysiological techniques provides a multi-modal understanding of LSD's action, from the molecular to the network level. mdpi.comresearchgate.net

Organoid and 3D Culture Systems in Lysergic Acid Diethylamide Research

Cerebral organoids, or "mini-brains," are three-dimensional cultures of human stem cells that self-organize into structures resembling the developing human brain. nih.govcienciapioneira.org These models offer a unique opportunity to study the effects of LSD on human neural tissue in a controlled laboratory setting. nih.govbiorxiv.orgresearchgate.net

Recent studies have utilized human cerebral organoids to investigate the molecular and cellular effects of LSD. nih.govacs.org Proteomic analysis of LSD-treated organoids has revealed alterations in proteins involved in key cellular processes such as proteostasis, energy metabolism, and neuroplasticity. nih.govbiorxiv.org Specifically, LSD exposure has been shown to modulate protein synthesis, folding, and degradation pathways. nih.gov Furthermore, these studies have demonstrated that LSD can promote neurite outgrowth in human neural cells, providing a potential cellular basis for its reported effects on brain plasticity. nih.govacs.org The use of brain organoids represents a significant advancement in psychedelic research, offering a more translationally relevant model compared to traditional 2D cell cultures and animal models. cienciapioneira.org

Computational and In Silico Modeling Approaches

Computational and in silico modeling approaches have become indispensable tools in modern pharmacology and medicinal chemistry for studying the interactions between ligands and their biological targets at a molecular level. nih.gov These methods provide detailed insights into the structural and energetic basis of drug action, complementing experimental data and guiding the rational design of new therapeutic agents. For Lysergic Acid Diethylamide (LSD), these computational techniques have been pivotal in elucidating its complex pharmacology, particularly its interactions with serotonin receptors. By simulating the binding event and quantifying the relationship between molecular structure and biological activity, researchers can better understand the mechanisms that underpin LSD's potent effects. nih.govnottingham.ac.uk

These in silico methods are broadly categorized into structure-based approaches, such as molecular docking and molecular dynamics, and ligand-based approaches, like Quantitative Structure-Activity Relationship (QSAR) modeling. nih.gov Structure-based methods rely on the three-dimensional structure of the target receptor to predict how a ligand will bind, while ligand-based methods derive correlations from a set of compounds with known activities to predict the activity of new molecules.

Molecular docking and molecular dynamics (MD) simulations are powerful structure-based computational techniques used to predict and analyze the interaction between a ligand, such as LSD, and its receptor at an atomic level. nih.govnih.gov Docking predicts the preferred orientation and conformation of a ligand when bound to a receptor's binding site, while MD simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. nih.govnih.gov

Studies focusing on LSD's interaction with serotonin receptors, primarily the 5-HT2A and 5-HT2B subtypes, have utilized these methods extensively. nih.govresearchgate.net The activation of the 5-HT2A receptor is considered central to the main effects of classic hallucinogens. researchgate.netopen-foundation.orgscholarsresearchlibrary.com Docking studies have been performed using both rigid and flexible receptor models to understand how LSD fits into the binding pocket. open-foundation.orgscholarsresearchlibrary.com Flexible docking, which allows for conformational changes in the receptor's amino acid residues upon ligand binding, is considered a more accurate approach. open-foundation.orgscholarsresearchlibrary.com

Research combining crystallography with MD simulations has provided a detailed picture of how LSD interacts with the human 5-HT2B receptor. nih.govmssm.edunih.gov These studies revealed that LSD's diethylamide group settles into a crevice formed by helices II, III, and VII. nih.gov The binding is anchored by a salt bridge between the protonated amine of LSD and a highly conserved aspartate residue (Asp135). nih.govbohrium.com Furthermore, the ergoline (B1233604) ring system of LSD establishes interactions with conserved phenylalanine residues. bohrium.com

A significant finding from MD simulations is the role of the extracellular loop 2 (EL2) in LSD's binding kinetics. nih.govmssm.edunih.gov The simulations suggest that EL2 acts as a "lid" that closes over the binding pocket after LSD has entered, trapping the molecule inside. nih.govmssm.edunih.govresearchgate.net This "lid" mechanism provides a molecular explanation for the exceptionally slow dissociation rate of LSD from both 5-HT2A and 5-HT2B receptors, which is thought to contribute to its long duration of action. nih.govmssm.edunih.gov Mutations designed to increase the mobility of this EL2 "lid" were shown to significantly accelerate LSD's binding and unbinding kinetics. nih.govmssm.eduresearchgate.net

Docking studies on the 5-HT2A receptor model have identified several key amino acid residues that interact with LSD. researchgate.netopen-foundation.orgscholarsresearchlibrary.com These interactions are crucial for stabilizing the ligand within the binding site and initiating the conformational changes in the receptor that lead to signal transduction.

Table 1: Key Amino Acid Residue Interactions with LSD at Serotonin Receptors Identified Through Computational Modeling

| Receptor Subtype | Interacting Residue(s) | Type of Interaction | Reference |

| 5-HT2A | Asp155 | Charge Interaction, Hydrogen Bond | scholarsresearchlibrary.com |

| 5-HT2A | Val156 | π-Alkyl Interaction | open-foundation.orgscholarsresearchlibrary.com |

| 5-HT2A | Ser159 | Unfavorable Acceptor-Acceptor | scholarsresearchlibrary.com |

| 5-HT2A | Thr160 | Hydrogen Bond | scholarsresearchlibrary.com |

| 5-HT2A | Phe234 | Carbon-Hydrogen Bond | scholarsresearchlibrary.com |

| 5-HT2A | Phe339 | π-π T-shaped Interaction | scholarsresearchlibrary.com |

| 5-HT2B | Asp135 | Salt Bridge, Hydrogen Bond | nih.gov |

| 5-HT2B | W131 | Non-polar Contact | nih.gov |

| 5-HT2B | L132 | Non-polar Contact | nih.gov |

| 5-HT2B | L362 | Non-polar Contact | nih.gov |

Quantitative Structure-Activity Relationship (QSAR) is a ligand-based computational modeling method used to find correlations between the physicochemical properties of chemical structures and their biological activities. researchgate.netmdma.ch The fundamental principle of QSAR is that the variations in the biological activity of a series of compounds are dependent on the changes in their molecular features. researchgate.net These studies are particularly valuable when the three-dimensional structure of the target receptor is unknown or when researchers want to predict the activity of a large number of compounds efficiently. nih.govresearchgate.net

Early QSAR studies on hallucinogenic compounds included LSD alongside other tryptamines and phenylalkylamines. researchgate.netmdma.ch These initial models sought to identify the key molecular properties, or "descriptors," that correlate with hallucinogenic potency. researchgate.net One of the earliest findings was a correlation between the hallucinogenic activity of compounds like LSD and the energy of the highest occupied molecular orbital (HOMO), which is an electronic descriptor related to a molecule's ability to donate electrons. researchgate.net

The process of developing a QSAR model involves several steps:

Data Set Selection: A group of molecules with a range of structural diversity and experimentally measured biological activities is compiled. researchgate.net

Descriptor Calculation: A wide variety of molecular descriptors are calculated for each compound. These can include electronic (e.g., partial charges, HOMO/LUMO energies), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), and topological descriptors. researchgate.net

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that relates a subset of the calculated descriptors to the biological activity. researchgate.net

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to a chance correlation. researchgate.net

For hallucinogens, QSAR models have indicated that electron-related descriptors are major contributors to their activity. researchgate.net More complex 3D-QSAR methods, like Comparative Molecular Field Analysis (CoMFA), have also been applied to classes of hallucinogens, providing a three-dimensional map of the steric and electrostatic fields around the molecules that are favorable or unfavorable for activity. researchgate.net While many recent QSAR studies focus on broader classes of psychedelics, the principles and descriptor types are applicable to understanding the structural requirements for LSD's activity at its target receptors. nih.govacs.org

Table 2: Common Molecular Descriptor Classes Used in QSAR Studies of Hallucinogens

| Descriptor Class | Examples | Relevance | Reference |

| Electronic | HOMO/LUMO energy, Dipole moment, Partial atomic charges | Describes a molecule's electronic distribution and reactivity; crucial for receptor interactions. | researchgate.net |

| Hydrophobic | LogP (Partition coefficient) | Relates to a molecule's ability to cross cell membranes and interact with hydrophobic pockets in the receptor. | mdma.ch |

| Steric/Topological | Molecular weight, Molar refractivity, Molecular connectivity indices | Defines the size, shape, and branching of a molecule, which must be complementary to the receptor binding site. | researchgate.netmdma.ch |

| Quantum Mechanical | Total energy, Heat of formation | Provides precise calculations of a molecule's energetic state and properties. | pitt.edu |

Stability, Storage, and Formulation Considerations for Research Solutions

Chemical Stability of Lysergic Acid Diethylamide L-Hemitartrate in Solution

LSD in solution is known to be unstable under certain conditions, primarily due to its susceptibility to photodegradation, oxidation, and transformations catalyzed by acid or base, especially in dilute aqueous solutions exposed to light and air. nih.gov

The stability of LSD in solution is significantly affected by several environmental factors:

pH: LSD is more stable in acidic to neutral conditions. In alkaline pH conditions, particularly when combined with heat, a notable portion of the parent LSD can epimerize to iso-LSD. nih.gov Studies have shown that after prolonged exposure to heat in alkaline environments, 10% to 15% of the parent LSD converted to iso-LSD, whereas under acidic conditions, this conversion was less than 5%. nih.gov

Light: Exposure to light, especially ultraviolet (UV) light, is a primary cause of LSD degradation. oup.comresearchgate.net Solutions stored in transparent containers and exposed to light show a significant decrease in LSD concentration, with the extent of degradation depending on the light's wavelength and intensity, the distance from the light source, and the duration of exposure. nih.govoup.com Normal fluorescent light, which contains a range of wavelengths including UV, can also cause decomposition. oup.com To mitigate this, storage in amber glass or non-transparent polyethylene (B3416737) containers is recommended, as these have been shown to protect the solution from light-induced degradation. nih.govoup.com

Temperature: Elevated temperatures accelerate the degradation of LSD. nih.govresearchgate.net While no significant loss in concentration is observed at 25°C for up to four weeks, storage at 37°C for the same period can result in a 30% loss, and at 45°C, up to a 40% loss can occur. nih.govoup.com Therefore, maintaining low storage temperatures is crucial for long-term stability.

Oxygen: The presence of oxygen can contribute to the oxidative degradation of LSD. nih.gov Formulations with low water content are preferred as they limit oxygen solubility. nih.gov

Metal Ions: Trace amounts of metal ions in a solution can catalyze the decomposition of LSD. nih.gov The addition of a chelating agent like EDTA can prevent this process. nih.govoup.com

The primary degradation pathway for LSD in solution is epimerization at the C-8 position, leading to the formation of iso-lysergic acid diethylamide (iso-LSD) . nih.gov This process is particularly pronounced under alkaline conditions and at elevated temperatures. nih.govresearchgate.net Another significant degradation route is photodegradation, which can result in the formation of various photoisomers and photooxidative byproducts. nih.gov

In research samples, it is crucial to monitor for the presence of these degradation products as they can interfere with analytical results and the interpretation of research findings. europa.eu High-performance liquid chromatography (HPLC) with fluorescence detection and gas chromatography-mass spectrometry (GC/MS) are common analytical techniques used for the confirmation and quantification of LSD and its impurities. europa.eu

Optimal Storage Conditions for Research-Grade Solutions

To ensure the long-term stability of research-grade LSD L-hemitartrate solutions, the following storage conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | -20°C. caymanchem.com | Minimizes thermal degradation. nih.govoup.com |

| Solvent | Methanol (B129727) or Acetonitrile. swgdrug.orgcerilliant.com | Provides a stable medium for the compound. |

| Packaging | Amber glass or non-transparent polyethylene containers. nih.govoup.com | Protects from light exposure. nih.govoup.com |

| Atmosphere | Inert atmosphere (e.g., argon or nitrogen). | Reduces oxidative degradation. nih.gov |

| Additives | EDTA can be added to chelate metal ions. nih.govoup.com | Prevents catalytic decomposition. nih.gov |

A properly stored solution in methanol at -20°C can have a stability of at least four years. caymanchem.com

Preparation of Standard Solutions for Research Assays

The accurate preparation of standard solutions is fundamental for reliable and reproducible research results.

Stock Solution Preparation: A standard stock solution is typically prepared by accurately weighing the LSD L-hemitartrate and dissolving it in a suitable solvent, such as methanol, to a known concentration, for example, 100 µg/mL or 1 mg/mL. caymanchem.comswgdrug.orgunodc.org

Aliquoting: To avoid repeated freeze-thaw cycles and contamination of the main stock, it is best practice to divide the stock solution into smaller, single-use aliquots. These aliquots should be stored under the optimal conditions mentioned above.

Dilutions: Working solutions for specific assays are then prepared by diluting the stock solution with the appropriate solvent or buffer. swgdrug.org When preparing dilutions, it is recommended to use calibrated balances or certified Class A volumetric flasks and pipettes to ensure accuracy. lgcstandards.com

Quality Control and Reference Material Standards

The use of high-quality, certified reference materials is essential for ensuring the accuracy and traceability of research data.

ISO/IEC 17025 and ISO 17034: For research applications, it is crucial to use LSD L-hemitartrate solutions that are qualified as Reference Materials (RM) or Certified Reference Materials (CRM). caymanchem.comthermofisher.com These materials are manufactured and tested under internationally recognized standards such as ISO/IEC 17025 (General requirements for the competence of testing and calibration laboratories) and ISO 17034 (General requirements for the competence of reference material producers). caymanchem.comlgcstandards.comexcedr.com

Certificate of Analysis (CoA): A comprehensive Certificate of Analysis should accompany the reference material. lgcstandards.com This document provides critical information about the material's identity, purity, concentration, and the methods used for its certification. It also includes details on storage conditions and stability. lgcstandards.com Using reference standards manufactured under ISO 17034 accreditation reduces the risk of inaccurate results. lgcstandards.com

Historical and Contemporary Research Paradigms

Early Academic Investigations into Lysergic Acid Diethylamide Pharmacology (Pre-Prohibition Era)

Following the discovery of its profound psychoactive effects by Swiss chemist Albert Hofmann in 1943, lysergic acid diethylamide (LSD) rapidly became a subject of intense academic interest. nih.govwikipedia.org In the period spanning from the late 1940s to the mid-1970s, a significant body of scientific literature emerged, with over 1,000 scientific papers published, numerous books written, and six international conferences convened on the topic of LSD and other hallucinogens. wikipedia.org Sandoz Laboratories, where Hofmann worked, brought LSD to the attention of researchers in the United States in 1949, believing it held potential for clinical applications. wikipedia.org

Early research was characterized by a drive to understand the compound's unique effects on the human psyche. wikipedia.org Psychiatrists and researchers were intrigued by its potential to induce states that resembled naturally occurring psychoses, leading to its initial conceptualization as a "psychotomimetic." wikipedia.org This early work laid the foundation for decades of subsequent investigation into the pharmacology and therapeutic potential of LSD.

Use as a "Model Psychosis" Experimental Tool